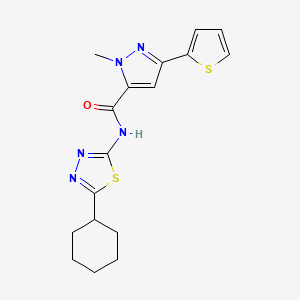

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group at position 5 and linked to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide moiety.

Properties

Molecular Formula |

C17H19N5OS2 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H19N5OS2/c1-22-13(10-12(21-22)14-8-5-9-24-14)15(23)18-17-20-19-16(25-17)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,18,20,23) |

InChI Key |

JZGXUEACEJTEEE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NN=C(S3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiadiazole ring, followed by the introduction of the cyclohexyl group. Subsequent steps involve the formation of the pyrazole ring and the attachment of the thiophene ring. The final step includes the formation of the carboxamide group. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring (1,3,4-thiadiazole) is susceptible to nucleophilic substitution at position 2, where the cyclohexyl group resides. This reactivity enables modifications to tailor biological activity or solubility:

-

Amine substitution : Reaction with primary/secondary amines replaces the thiadiazole sulfur atom, forming substituted triazole derivatives.

-

Halogenation : Electrophilic chlorination/bromination at the thiadiazole ring occurs under mild halogenation conditions (e.g., Cl<sub>2</sub>/FeCl<sub>3</sub>), yielding halogenated analogs.

Key conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amine substitution | R-NH<sub>2</sub>, DMF, 80°C | Triazole derivatives |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3>, RT | 2-Chloro-thiadiazole analog |

Thiophene Oxidation

The thiophene moiety undergoes selective oxidation to form sulfoxide or sulfone derivatives, enhancing polarity:

-

Sulfoxide formation : H<sub>2</sub>O<sub>2</sub>/AcOH (1:1), 50°C, 4h.

-

Sulfone formation : mCPBA (meta-chloroperbenzoic acid), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT.

Carboxamide Reduction

The carboxamide group (-CONH-) is reducible to a methylene amine (-CH<sub>2</sub>NH-) using:

-

LiAlH<sub>4</sub> : Anhydrous THF, reflux, 6h.

-

BH<sub>3</sub>·THF : Room temperature, 12h.

Carboxamide Hydrolysis

Acidic or basic hydrolysis cleaves the carboxamide bond:

-

Acidic conditions (6M HCl, reflux): Yields carboxylic acid and 5-cyclohexyl-1,3,4-thiadiazol-2-amine.

-

Basic conditions (NaOH 10%, EtOH/H<sub>2</sub>O): Forms carboxylate salt.

Thiadiazole Ring Opening

Strong nucleophiles (e.g., hydrazine) open the thiadiazole ring under refluxing ethanol, generating thiourea intermediates.

1,3-Dipolar Cycloaddition

The pyrazole ring participates in cycloaddition reactions with dipolarophiles like nitriles or alkynes:

Suzuki-Miyaura Coupling

The thiophene moiety enables palladium-catalyzed cross-coupling with aryl boronic acids:

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C.

Functional Group Transformations

| Functional Group | Reaction | Reagents | Outcome |

Scientific Research Applications

Biological Activities

Research indicates that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibits significant biological activities:

- Anticancer Activity : The compound has shown promise as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, modifications in the structure have resulted in enhanced cytotoxicity against these cell lines .

- Antioxidant Properties : The compound's derivatives have been evaluated for their antioxidant activities using methods such as the DPPH free radical scavenging assay. These studies suggest that certain derivatives exhibit potent antioxidant capabilities, which are crucial for protecting cells from oxidative stress .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

- Formation of the thiadiazole ring.

- Introduction of the pyrazole moiety.

- Functionalization with the thiophene group.

- Final purification to achieve high yield and purity.

Each step requires careful optimization of reaction conditions to maximize the yield and biological activity of the final product.

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Thiadiazole, Pyrazole, Thiophene | Anticancer | MCF-7: 12.5 µM; A549: 0.2 µM |

| 5-Cyclohexyl-1,3,4-thiadiazol-2-amino | Amine group instead of carboxamide | Varies based on substitution | Not specified |

| 1-Methyl-N-(thiophen-2-methyl)-1H-pyrazole | Similar pyrazole structure | Varies based on substituents | Not specified |

This table illustrates the variations in biological activity among structurally similar compounds. The unique combination of heterocycles in N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-y)-1H-pyrazole -5-carboxamide contributes to its distinctive pharmacological profile.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis may resemble methods for pyrazole-thiadiazole hybrids (e.g., 7a), involving thioether or amide coupling .

Pharmacological Activity Comparison

While the target compound’s biological data are unspecified, structurally related compounds exhibit diverse activities:

Key Observations :

- Thiophene-containing compounds (e.g., 7d, 52) show promise in antimicrobial and anticancer applications, suggesting the target compound’s thiophene moiety may confer similar bioactivity .

- Cyclohexyl groups (as in oxadiazole 54) may enhance CNS penetration or prolong half-life due to increased lipophilicity .

Physicochemical Properties

Melting points and solubility trends provide insights into drug-likeness:

Key Observations :

- The cyclohexyl group in the target compound may reduce aqueous solubility compared to pyridinyl analogs (18l) but improve lipid membrane interaction .

- Rigid structures (e.g., 7a) exhibit higher melting points, suggesting the target compound’s pyrazole-thiadiazole backbone could enhance thermal stability .

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Compound Structure and Properties

The compound is characterized by the presence of a thiadiazole ring , a pyrazole moiety , and a thiophene group . Its molecular formula is with a molecular weight of approximately 356.48 g/mol. The combination of these heterocycles contributes to its diverse biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer research. The following sections detail its mechanisms, effects, and relevant studies.

Antitumor Activity

This compound has been shown to possess significant antitumor properties. Studies have demonstrated that derivatives of 1,3,4-thiadiazole can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation . The compound's mechanism involves interaction with key kinases involved in tumorigenesis, making it a potential candidate for cancer therapy.

Table 1: Summary of Antitumor Studies

Other Biological Activities

In addition to its antitumor effects, the compound has been investigated for other biological activities:

- Antibacterial Activity : Pyrazoles are known for their antibacterial properties, which may extend to this compound as well .

- Anti-inflammatory Effects : Compounds with thiadiazole and pyrazole structures often exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases .

Case Studies

A notable study evaluated the cytotoxicity of various thiadiazole derivatives against breast adenocarcinoma cells (MCF-7) using the MTT assay. The results indicated that modifications to the thiadiazole structure significantly enhanced cytotoxicity compared to standard treatments like 5-Fluorouracil .

Another investigation into the binding affinity of this compound revealed that it effectively interacts with adenosine A3 receptors, suggesting potential applications in treating conditions such as cancer and inflammation .

Synthesis

The synthesis of this compound involves several steps that require careful optimization for yield and purity. Typical reagents include hydrogen peroxide for oxidation reactions and lithium aluminum hydride for reductions.

Q & A

Q. What are the common synthetic routes and critical intermediates for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

Q. How is the structural integrity of this compound validated spectroscopically?

Methodological Answer: Structural confirmation relies on:

- ¹H NMR: Peaks for thiophene protons (δ 7.1–7.4 ppm), pyrazole methyl groups (δ 2.5–3.0 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm) .

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹), thiadiazole C-N vibrations (~1550 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₂N₄OS₂: 412.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Q. What computational methods predict the compound’s biological targets and binding modes?

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Use standardized protocols (e.g., CLSI for antimicrobial tests) to compare MIC values .

- Structural Analog Interference: Impurities in thiophene or pyrazole moieties (e.g., residual DMF) may artifactually inflate activity; validate via LC-MS .

- Cellular Context: Differences in cell lines (e.g., HeLa vs. MCF-7) affect potency; conduct orthogonal assays (e.g., apoptosis vs. proliferation) .

Synthesis and Mechanistic Insights

Q. What role do substituents (e.g., cyclohexyl vs. phenyl) play in modulating reactivity?

Methodological Answer:

- Steric Effects: Cyclohexyl groups reduce nucleophilic attack at the thiadiazole core, slowing undesired dimerization .

- Electronic Effects: Electron-withdrawing thiophene enhances electrophilicity of the pyrazole carboxamide, improving coupling efficiency .

- Comparative Data: Phenyl-substituted analogs show 20% lower yields due to π-π stacking aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.